Home > Products > Screening Compounds P65554 > Antidepressant agent 1
Antidepressant agent 1 -

Antidepressant agent 1

Catalog Number: EVT-2947852
CAS Number:
Molecular Formula: C16H19BrN2
Molecular Weight: 319.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antidepressant agent 1 is a novel compound designed to address the challenges of treating depression. This compound has garnered attention due to its unique molecular structure and potential efficacy in modulating neurotransmitter systems involved in mood regulation. The exploration of antidepressant agents, including this compound, is critical in the ongoing battle against depressive disorders, which affect millions globally.

Source

The synthesis and evaluation of antidepressant agent 1 have been explored in various studies, highlighting its development through advanced chemical methodologies. The compound's synthesis often involves metal-catalyzed reactions and other innovative techniques aimed at enhancing its pharmacological properties .

Classification

Antidepressant agent 1 can be classified under several categories based on its mechanism of action and chemical structure. It primarily falls within the category of serotonin reuptake inhibitors, which are designed to increase serotonin levels in the brain, thereby improving mood and alleviating symptoms of depression. Additionally, it may exhibit properties related to other neurotransmitter systems, making it a multi-target antidepressant .

Synthesis Analysis

Methods

The synthesis of antidepressant agent 1 typically employs metal-catalyzed reactions, which are pivotal in constructing complex organic molecules with high specificity and yield. Techniques such as photocatalysis using ruthenium complexes have been utilized to facilitate asymmetric reactions that yield enantiomerically pure products . Other methods include the use of chiral N,N'-dioxides and various transition metals to drive selective reactions .

Technical Details

The synthesis process often begins with simpler precursors that undergo multiple steps involving condensation reactions, reduction processes, and functional group transformations. For instance, the coupling of aromatic aldehydes with nitrones can lead to the formation of key intermediates that are further processed to yield the final antidepressant compound . Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure

Antidepressant agent 1 features a complex molecular structure characterized by specific functional groups that enhance its interaction with neurotransmitter receptors. The precise arrangement of atoms within the molecule is crucial for its biological activity and pharmacokinetic properties.

Data

The molecular formula and structural data for antidepressant agent 1 reveal insights into its potential binding affinity for serotonin receptors. Computational studies often provide additional details regarding its three-dimensional conformation and electronic properties, which are essential for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing antidepressant agent 1 include nucleophilic substitutions, reductions, and cyclizations that contribute to building the desired molecular framework. For example, the introduction of nitrogen-containing heterocycles is a common strategy used to enhance the compound's biological activity .

Technical Details

Reactions are typically monitored using thin-layer chromatography to ensure completion and purity. Following synthesis, compounds undergo purification processes such as recrystallization or chromatography to isolate the desired product from by-products . The efficiency of these reactions can vary based on reaction conditions, including temperature, solvent choice, and catalyst type.

Mechanism of Action

Process

Antidepressant agent 1 primarily acts by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability for receptor binding. This mechanism is fundamental in alleviating depressive symptoms by enhancing serotonergic transmission .

Data

Studies have demonstrated that compounds similar to antidepressant agent 1 exhibit significant binding affinity for serotonin transporters and receptors (e.g., 5-HT1A), indicating their potential effectiveness as antidepressants. Molecular docking studies further elucidate how these compounds interact with target receptors at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

Antidepressant agent 1's physical properties include melting point, solubility, and stability under various conditions. These characteristics are essential for determining how the compound can be formulated into effective pharmaceutical preparations.

Chemical Properties

The chemical properties encompass reactivity with various functional groups, stability in different pH environments, and interactions with biological macromolecules. These properties influence both the pharmacokinetics and pharmacodynamics of the compound .

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy provide insights into functional groups present within antidepressant agent 1, while high-resolution mass spectrometry confirms its molecular weight and structure .

Applications

Scientific Uses

Antidepressant agent 1 is primarily explored for its therapeutic potential in treating major depressive disorder and other mood-related disorders. Its design aims at overcoming limitations associated with existing antidepressants by providing faster onset of action or broader efficacy profiles.

Research continues into optimizing this compound's formulation for clinical use while assessing its safety profile through preclinical and clinical trials. The ongoing exploration into multi-target mechanisms may also pave the way for developing more effective treatments for resistant forms of depression .

Introduction to Antidepressant Agent 1 in Contemporary Neuropharmacology

Role in the Evolution of Antidepressant Drug Development

Antidepressant Agent 1 represents a paradigm shift from monoaminergic-centric pharmacotherapy toward novel neuromodulatory targets addressing critical limitations of conventional agents. Historically, antidepressant development was dominated by the monoamine hypothesis, which posited depression as a consequence of deficient synaptic serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) [1] [4]. First-generation agents—tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)—and second-generation drugs—notably selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs)—were designed to increase monoamine availability [2] [5]. While effective for many patients, these agents face significant limitations:

  • Delayed Onset: Therapeutic effects typically require 3-12 weeks, leaving patients vulnerable during acute crises [1] [6].
  • Treatment Resistance: Approximately 30%-46% of patients exhibit inadequate response to first-line agents, defining Treatment-Resistant Depression (TRD) [1] [6]. Landmark trials like STAR*D revealed cumulative remission rates of only ~67% even after multiple treatment steps [1].
  • Incomplete Efficacy: Remission rates often fall below 60%, and residual symptoms impair functionality [1] [8].

Antidepressant Agent 1 emerges as a response to these shortcomings, embodying the transition toward rapid-acting, non-monoaminergic mechanisms. Its development is underpinned by research into alternative pathophysiological models:

  • Glutamatergic Dysregulation Hypothesis: Evidence implicates NMDA receptor dysfunction in depression. Ketamine, an NMDA receptor antagonist, demonstrated rapid (hours-days) and sustained antidepressant effects in TRD patients, revolutionizing the field [1] [6]. While structurally distinct from ketamine, Antidepressant Agent 1 shares the core principle of targeting non-monoaminergic systems for rapid efficacy.
  • Neuroplasticity & Intracellular Signaling: Beyond receptor blockade, Agent 1 modulates downstream signaling cascades like the PI3K/Akt/mTOR pathway. This pathway is crucial for synaptogenesis and neuroplasticity—processes implicated in depression's pathophysiology and the sustained effects of rapid-acting agents [3] [6]. Research on delta opioid receptor (DOP) agonists like KNT-127 demonstrates activation of mTOR signaling in the prefrontal cortex, correlating with rapid behavioral improvements in models [3].
  • Circuit-Specific Modulation: Agent 1 exhibits regional specificity, particularly influencing the infralimbic prefrontal cortex (IL-PFC; homologous to human Brodmann Area 25). This region is hyperactive in depression and implicated in treatment resistance [3]. Agent 1's mechanism, potentially involving enhanced glutamatergic transmission via disinhibition (e.g., suppressing GABA release from interneurons), directly targets this dysfunctional circuitry [3].

Table 1: Evolution of Antidepressant Mechanisms Highlighting Agent 1's Position

GenerationPrimary Mechanism(s)Key LimitationsAgent 1's Novelty
First (TCAs, MAOIs)Broad monoamine reuptake inhibition (TCA); MAO enzyme inhibitionSignificant side effects (anticholinergic, cardiac, dietary restrictions); toxicity riskTargets non-monoaminergic systems; improved tolerability predicted
Second (SSRIs, SNRIs)Selective SERT inhibition (SSRI); SERT & NET inhibition (SNRI)Delayed onset (weeks); sexual dysfunction; emotional blunting; significant TRD ratesRapid onset (hours-days); targets neuroplasticity; potential efficacy in TRD
Novel (e.g., Ketamine, Agent 1)Glutamatergic modulation (NMDA antagonism); Opioid receptor modulation; Neuroplasticity enhancementDissociation/hallucinations (ketamine); long-term safety data evolvingRefined target engagement (e.g., specific DOP agonism); potentially improved side effect profile vs. ketamine

Therefore, Antidepressant Agent 1 signifies a crucial step in antidepressant evolution, moving beyond synaptic monoamine levels to directly engage rapid neuroplasticity mechanisms and specific neural circuits implicated in depression's core pathology, particularly offering hope for TRD [3] [6] [10].

Classification Within Novel Antidepressant Agent Taxonomies

Classifying Antidepressant Agent 1 within modern frameworks requires moving beyond simplistic "first" vs. "second" generation distinctions. Contemporary taxonomies increasingly prioritize mechanism of action (MoA) over chemical structure [2] [7]. Within these evolving schemas, Agent 1 occupies a distinct niche:

  • Mechanism-Based Classification (Primary):
  • Delta Opioid Receptor (DOP) Agonist: Agent 1 is classified foremost as a selective DOP agonist. DOPs are G-protein coupled receptors (GPCRs) densely expressed in limbic and cortical regions (e.g., IL-PFC, amygdala) and play a significant role in mood and stress response regulation [3]. Preclinical evidence demonstrates that DOP agonists like KNT-127 and SNC80 produce rapid, mTOR-dependent antidepressant and anxiolytic effects [3]. Agent 1 falls squarely into this emerging pharmacotherapeutic category.
  • Neuroplasticity-Promoting Agent: Beyond receptor classification, Agent 1 is defined by its ability to rapidly activate intracellular signaling cascades (PI3K-Akt-mTORC1) leading to synaptogenesis and modulation of neural circuitry (e.g., IL-PFC hyperactivity) [3] [6]. This places it conceptually alongside other rapid-acting agents like ketamine (NMDA antagonist) and potentially psychedelics (e.g., psilocin, 5-HT2A agonist), despite differing primary targets, based on the shared downstream effect on neural plasticity [6] [10].
  • Context within Comprehensive Pharmacological Taxonomies:Modern pharmacological classifications recognize at least 13 distinct antidepressant classes based on MoA [2]. Within this detailed framework:
  • Agent 1 belongs to a category distinct from classical (TCAs, MAOIs) and serotonergic/noradrenergically focused nonclassical agents (SSRIs, SNRIs, SARIs, NDRIs, etc.).
  • It exemplifies the class defined as "N-methyl-D-aspartate-glutamatergic ionoceptor antagonist/inverse agonist/partial agonist" or broader "glutamatergic modulators" only if its action indirectly involves glutamatergic signaling modulation (e.g., via disinhibition). However, its primary direct target (DOP) suggests it may define or belong to a nascent category of "Opioid Receptor Modulating Antidepressants", specifically targeting DOP.
  • Crucially, it is not classified within the "Selective Serotonin Reuptake Inhibitors," "Serotonin-Norepinephrine Reuptake Inhibitors," "Serotonin Modulators and Stimulators," "Noradrenergic and Specific Serotonergic Antidepressants," or "Monoamine Oxidase Inhibitors" [5] [7] [9].
  • Distinction from Adjuvant Therapies:While certain atypical antipsychotics (e.g., quetiapine, aripiprazole) are used adjunctively in depression, Agent 1 is classified as a primary antidepressant agent. Its mechanism is intrinsic antidepressant activity via DOP and neuroplasticity pathways, not secondary augmentation via D2/5-HT2A receptor blockade [2] [7].

Table 2: Classification of Antidepressant Agent 1 within Modern Pharmacological Taxonomies

Classification LevelTaxonomy SystemClassification of Agent 1Distinguishing Features from Other Classes
Primary TargetReceptor PharmacologyDelta Opioid Receptor (DOP) AgonistDirectly activates DOP; distinct from SSRIs (SERT block), SNRIs (SERT/NET block), Ketamine (NMDAR block), Psychedelics (5-HT2A agonism)
Downstream MechanismFunctional NeurobiologyNeuroplasticity-Promoting AgentRapidly activates mTORC1 signaling & synaptogenesis; shares functional outcome (not primary target) with Ketamine and potentially Psychedelics
Drug Class (MoA)Modern Neuropharmacology (13 Classes) [2]Novel Class: Opioid Receptor Modulating Antidepressant (DOP subtype)Primary target is DOP, not monoamine transporters (SSRI, SNRI, NDRI), monoamine receptors (SARI, NaSSA), or monoamine oxidase (MAOI). May overlap with "glutamatergic modulators" only if action involves indirect glutamate modulation.
Therapeutic CategoryClinical UsagePrimary Rapid-Acting AntidepressantIntended as monotherapy for MDD/TRD; distinct from Augmentation Agents (e.g., Atypical Antipsychotics)

Properties

Product Name

Antidepressant agent 1

IUPAC Name

12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

InChI

InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3

InChI Key

VRTKXFMWBVSAET-UHFFFAOYSA-N

SMILES

CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4

Solubility

not available

Canonical SMILES

CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.